molecular formula C14H20O3 B1300929 4-(Hexyloxy)-3-methoxybenzaldehyde CAS No. 61096-84-2

4-(Hexyloxy)-3-methoxybenzaldehyde

Cat. No. B1300929
M. Wt: 236.31 g/mol
InChI Key: DYJXODUYQQLNDC-UHFFFAOYSA-N
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Patent
US06613245B1

Procedure details

41.45 g (300 mmol) of potassium carbonate and 27.4 g (165 mmol) of potassium iodide are added to a solution of 22.8 g (150 mmol) of vanillin and 30.7 g (225 mmol) of 6-chlorohexanol in 500 ml of dimethyl sulphoxide (DMSO) and the mixture is stirred overnight at 60° C. under nitiogen. The mixture is then cooled to room temperature, poured into 600 ml of water and extracted three times with 150 ml of ethyl acetate each time. The combined organic phases are washed twice with 200 ml of water each time, dried over magnesium sulphate, filtered and concentrated. Purification of the residue by chromatography on 400 g of silica gel using cyclohexane/ethyl acetate 1:1 yields 29.95 g of 4-(6-hexyloxy)-3-methoxybenzaldehyde.
Quantity
41.45 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[O:9]=[CH:10][C:11]1[CH:19]=[CH:18][C:16]([OH:17])=[C:13]([O:14][CH3:15])[CH:12]=1.Cl[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]O>CS(C)=O.O>[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][O:17][C:16]1[CH:18]=[CH:19][C:11]([CH:10]=[O:9])=[CH:12][C:13]=1[O:14][CH3:15] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
41.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
27.4 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
22.8 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
30.7 g
Type
reactant
Smiles
ClCCCCCCO
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred overnight at 60° C. under nitiogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 150 ml of ethyl acetate each time
WASH
Type
WASH
Details
The combined organic phases are washed twice with 200 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by chromatography on 400 g of silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CCCCCCOC1=C(C=C(C=O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 29.95 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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